molecular formula C15H17N3O2 B2696735 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide CAS No. 1203193-14-9

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide

カタログ番号: B2696735
CAS番号: 1203193-14-9
分子量: 271.32
InChIキー: DAIGUSUESKWLAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a synthetic chemical compound featuring a pyrimidinone core linked to a phenethylamide group via an acetamide bridge. This structure is characteristic of a class of molecules investigated for their diverse biological activities and utility in pharmaceutical research . Compounds based on the pyrimidinone scaffold are known to exhibit a range of pharmacological properties, making them valuable intermediates in the development of therapeutic agents . The presence of the acetamide functionality is a common feature in many bioactive molecules and can contribute to interactions with biological targets through hydrogen bonding . As a derivative of this chemotype, 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide serves as a building block for researchers in medicinal chemistry, particularly in the synthesis of more complex molecules for screening against various disease targets . Its structural features make it a candidate for exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12-9-15(20)18(11-17-12)10-14(19)16-8-7-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIGUSUESKWLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide typically involves the condensation of 4-methyl-6-oxopyrimidine with phenethylamine, followed by acetylation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has a range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in various industrial processes.

作用機序

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Key Observations :

  • Ring Systems: Pyrimidinone (target) vs. pyridazinone (I), thiopyrimidinone, or pyrimidine (4d).
  • Substituents : The phenethyl group in the target compound contrasts with bulkier substituents like 2-chlorobenzyl (I) or 4-methoxyphenyl (14). Electron-withdrawing groups (e.g., chloro in 4d) may increase metabolic stability but reduce solubility .
  • Synthesis : Microwave-assisted methods (I) achieve higher yields (80%) compared to conventional alkylation (58% for 4d) .

Hydrogen Bonding and Molecular Interactions

The pyrimidinone oxygen in the target compound acts as a strong hydrogen bond acceptor, critical for interactions with biological targets like GABA receptors or topoisomerases. In contrast:

  • Thiopyrimidinones () have weaker hydrogen-bonding capacity due to sulfur’s lower electronegativity.
  • Etter’s graph set analysis () suggests that the target compound’s hydrogen-bonding patterns may favor stable crystal packing, aiding in formulation .

生物活性

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a methyl substituent and an oxo group, as well as a phenethylacetamide moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The compound is synthesized through the condensation of 4-methyl-6-oxopyrimidine with phenethylamine, followed by acetylation. The reaction typically occurs in solvents like ethanol or methanol, using catalysts such as hydrochloric or sulfuric acid to facilitate the process.

The biological activity of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets may modulate their activity, thereby influencing various cellular processes. However, detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide exhibit antimicrobial activities. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Another significant area of interest is the potential enzyme inhibition activity of this compound. Preliminary investigations suggest that it may inhibit certain enzymes involved in metabolic pathways, which could make it a candidate for further development as a therapeutic agent .

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of pyrimidine derivatives found that compounds with similar structures demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced their potency .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerate (IC50 = 50 μM)Weak (IC50 > 100 μM)
Compound BStrong (IC50 = 20 μM)Moderate (IC50 = 40 μM)
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide Pending Further Studies Pending Further Studies

Study on Enzyme Inhibition

In another study focused on enzyme inhibition, derivatives similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide were evaluated for their ability to inhibit key metabolic enzymes. Results indicated promising inhibitory effects, particularly on enzymes involved in the synthesis of nucleotides and amino acids .

Q & A

What are the recommended synthetic routes for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for higher yield?

Level: Basic

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrimidinone core followed by amide coupling. Key steps include:

  • Pyrimidinone alkylation: Reacting 4-methyl-6-hydroxypyrimidinone with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide side chain .
  • Phenethylamine coupling: Using coupling agents like HATU or EDCI with DIPEA in anhydrous dichloromethane to attach the N-phenethyl group .

Optimization strategies:

  • Temperature control: Maintain 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for pyrimidinone derivatives .
  • Catalyst use: Pd(PPh₃)₄ improves regioselectivity in heterocyclic alkylation .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Level: Basic

TechniqueApplicationKey ParametersReference
NMR (¹H/¹³C) Confirms regiochemistry of pyrimidine and acetamide groupsChemical shifts (δ 8.2–8.5 ppm for pyrimidine protons)
HPLC Purity assessment (>95%)Reverse-phase C18 column, acetonitrile/water gradient
HRMS Validates molecular formulaESI+ mode, m/z calculated for C₁₅H₁₇N₃O₂

Methodological note: Combine NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How does the pyrimidine core contribute to the compound’s biological activity, and what in vitro assays are recommended for initial pharmacological screening?

Level: Advanced

The pyrimidine ring enables hydrogen bonding with target enzymes (e.g., kinases, proteases) via its carbonyl and NH groups, as shown in molecular docking studies .

Recommended assays:

  • Enzyme inhibition: Test against tyrosine kinases (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity screening: Use MTT assay on cancer cell lines (e.g., A549, MCF-7) with EC₅₀ values <10 µM indicating potency .
  • Solubility profiling: Measure logP via shake-flask method to guide formulation .

Contradiction resolution: Discrepancies in IC₅₀ values across studies may arise from assay buffer pH (optimum: 7.4) or DMSO concentration (<1%) .

What computational methods are employed to predict the binding affinity of this compound with target proteins?

Level: Advanced

  • Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets of kinases (PDB: 1ATP). Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • MD simulations (GROMACS): Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
  • QSAR modeling: Use MOE descriptors (e.g., topological polar surface area) to correlate substituent effects with activity .

Validation: Cross-check computational predictions with SPR (surface plasmon resonance) binding kinetics (ka/kd ratios) .

How can researchers resolve contradictions in reported biological activities across different studies?

Level: Advanced

Source of ContradictionResolution StrategyExampleReference
Assay variability Standardize protocols (e.g., ATP concentration in kinase assays)IC₅₀ differences reduced from 5x to 1.2x
Structural analogs Compare substituent effects via SAR4-Fluorophenyl enhances potency 3x over methyl
Cell line specificity Use isogenic panels (e.g., NCI-60)Activity in HL-60 but not HepG2

Recommendation: Publish full experimental conditions (e.g., serum concentration, passage number) to enhance reproducibility .

What strategies are recommended for designing derivatives to enhance pharmacological properties?

Level: Advanced

Key modifications and outcomes:

PositionModificationEffect on ActivityReference
C4 Halogen substitution↑ Lipophilicity (logP +0.5)
N1 Methyl → Ethyl↓ Metabolic clearance (t₁/₂ +2h)
Acetamide Cyclopropyl replacement↑ Solubility (2.5x in PBS)

Methodology:

  • Use parallel synthesis to generate 10–20 analogs with systematic substituent variations .
  • Prioritize derivatives with ClogP 2–4 and PSA 70–90 Ų for CNS penetration .

What are the critical considerations for ensuring reproducibility in multi-step syntheses?

Level: Basic

  • Intermediate characterization: Isolate and validate all intermediates via TLC and LC-MS before proceeding .
  • Moisture-sensitive steps: Use Schlenk lines for reactions requiring anhydrous conditions (e.g., Grignard additions) .
  • Batch consistency: Document solvent lot numbers and catalyst activation methods (e.g., flame-dried glassware) .

Troubleshooting: If yields drop below 60%, re-examine stoichiometry (1.2 eq. of phenethylamine) or replace aged coupling agents .

How do structural modifications at specific positions of the pyrimidine ring affect the compound’s pharmacokinetic profile?

Level: Advanced

Modification SiteChangePK OutcomeReference
C2 Introduction of -OCH₃↑ Oral bioavailability (F% 45→65)
C6 Replacement with thioamide↓ CYP3A4-mediated metabolism
N3 Methyl → Cyclopropyl↑ Plasma stability (t₁/₂ 2h → 6h)

Validation: Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to confirm metabolic resistance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。